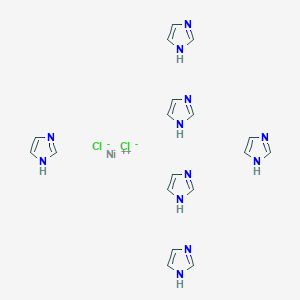
2,5-Bis(4-pyridyl)-1,3,4-oxadiazole
Overview
Description
2,5-Bis(4-pyridyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by the presence of two pyridyl groups attached to a 1,3,4-oxadiazole ring
Mechanism of Action
Target of Action
The primary target of 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole, also known as 2,5-Di(pyridin-4-yl)-1,3,4-oxadiazole, is Hg (II) ions . The compound has been used in the construction of a fluorescent coordination polymer that exhibits fluorescence quenching and red-shift towards Hg (II) ions in a pH 7.00 aqueous solution .
Mode of Action
The mode of action of this compound involves an interaction between the Hg (II) ions and the Py2TTz ligand within the fluorescent coordination polymer . This interaction is responsible for the changes in fluorescence emission .
Pharmacokinetics
Its use in a fluorescent coordination polymer suggests that its bioavailability may be influenced by factors such as ph and the presence of specific ions (eg, Hg (II)) .
Result of Action
The result of the action of this compound is a change in fluorescence emission due to its interaction with Hg (II) ions . This change in fluorescence can be used for the visual sensing of Hg (II) ions in aqueous solutions .
Action Environment
The action of this compound is influenced by environmental factors such as pH and the presence of specific ions. For example, its interaction with Hg (II) ions and the resulting change in fluorescence occur in a pH 7.00 aqueous solution . The compound also exhibits excellent selectivity in both aqueous solutions and solid paper due to the specific interaction between it and Hg (II) ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-pyridinecarboxylic acid hydrazide with carbon disulfide in the presence of a base, followed by oxidation to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(4-pyridyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the oxadiazole ring or the pyridyl groups.
Substitution: The pyridyl groups can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridyl rings.
Scientific Research Applications
2,5-Bis(4-pyridyl)-1,3,4-oxadiazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(4-pyridyl)-1,3,4-thiadiazole: Similar in structure but contains a sulfur atom instead of an oxygen atom in the ring.
2,5-Bis(4-pyridyl)pyrazine: Contains a pyrazine ring instead of an oxadiazole ring.
2,5-Bis(3-pyridyl)pyrazine: Similar to 2,5-Bis(4-pyridyl)pyrazine but with pyridyl groups in different positions.
Uniqueness
2,5-Bis(4-pyridyl)-1,3,4-oxadiazole is unique due to its specific electronic and structural properties, which make it highly suitable for applications in luminescent materials and coordination chemistry. Its ability to form stable complexes with metal ions and its luminescent properties distinguish it from other similar compounds .
Properties
IUPAC Name |
2,5-dipyridin-4-yl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O/c1-5-13-6-2-9(1)11-15-16-12(17-11)10-3-7-14-8-4-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGFSQOCKQVECP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN=C(O2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351425 | |
| Record name | 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15420-02-7 | |
| Record name | 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 15420-02-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![N,N-Dimethylbenzo[c]cinnolin-1-amine](/img/structure/B92592.png)

